2-Cyclopropyl-2-methyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

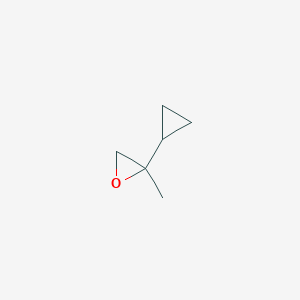

“2-Cyclopropyl-2-methyloxirane” is a chemical compound with the molecular formula C6H10O . It is also known as 2-Cyclopropyl-2-methyl-1,2-epoxypropane.

Synthesis Analysis

A convenient preparative method for the synthesis of this compound has been developed . This method is based on the catalytic cyclopropanation techniques .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C6H10O/c1-6 (4-7-6)5-2-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CC1 (CO1)C2CC2 .

Chemical Reactions Analysis

Complex molecular architectures containing cyclopropanes present significant challenges for any synthetic chemist . Cyclopropanation strategies have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 98.14 g/mol . It has a boiling point of 112.5±8.0 °C and a density of 1.095±0.06 g/cm3 . The compound has a topological polar surface area of 12.5 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Cyclopropyl-2-methyloxirane: serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed to create complex molecular structures that are prevalent in many pharmaceuticals and agrochemicals .

Isoprenoid Synthesis

This compound is also instrumental in the synthesis of isoprenoids with the E-configuration of the double bond. Isoprenoids are a large class of organic compounds derived from five-carbon isoprene units, which are important in various biological processes .

Organic Synthesis Methodology

The compound’s unique structure allows for the development of novel organic synthesis methodologies. For example, it can be used to explore new pathways in catalytic cyclopropanation reactions, which are crucial in building cyclopropane rings—a common motif in organic chemistry .

Material Science

In material science, This compound can be used to modify the properties of polymers and resins. By incorporating this oxirane into polymer chains, researchers can alter the flexibility, durability, and other physical properties of materials .

Medicinal Chemistry

In medicinal chemistry, the compound finds application in the design and development of new drugs. Its reactivity can lead to the formation of drug candidates with potential biological activity against various diseases .

Agricultural Chemistry

This compound: is used in agricultural chemistry to create new compounds that can act as pesticides or herbicides. Its ability to form stable heterocyclic structures makes it a candidate for developing environmentally friendly agrochemicals .

Safety and Hazards

Wirkmechanismus

Target of Action

Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .

Mode of Action

The mode of action of this compound involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .

Biochemical Pathways

Cyclopropane, a structural motif present in this compound, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The result of the action of this compound is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving this compound.

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-methyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIFIHXZWKAADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)

![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)